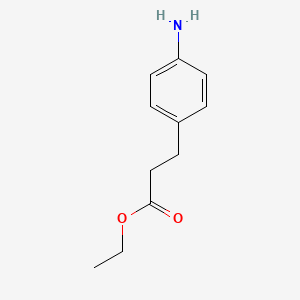

Ethyl 3-(4-aminophenyl)propanoate

Description

Significance in Contemporary Organic Synthesis

The significance of Ethyl 3-(4-aminophenyl)propanoate in modern organic synthesis lies in its utility as a readily modifiable scaffold. Efficient synthetic routes have been developed for its preparation, such as a method involving a tandem Knoevenagel condensation/alkylidene reduction followed by the reduction of a nitro group intermediate using stannous chloride, which also facilitates the esterification of the carboxylic acid. nih.gov

The presence of both a nucleophilic amino group and an electrophilic ester group allows for a diverse range of chemical transformations. The amino group can participate in reactions such as acylation, alkylation, and diazotization, enabling the introduction of new functional groups or the formation of heterocyclic rings. The ethyl ester moiety can undergo hydrolysis, amidation, or reduction to an alcohol, providing further avenues for structural elaboration. This dual reactivity is fundamental to its role in building complex molecules for various research applications.

Role as a Versatile Intermediate and Building Block

This compound serves as a key intermediate and building block in the synthesis of a variety of organic compounds, particularly in medicinal chemistry and materials science. enaminestore.com Its structure is a component of more complex molecules designed for specific biological or material functions.

For instance, the core structure is related to aminoglutethimide, a compound known for its biological activity, suggesting the utility of this scaffold in developing new pharmaceutical agents. rsc.org The ability to use this compound to synthesize libraries of analogues is a valuable asset in drug discovery. enaminestore.com Furthermore, its structural motifs are found in precursors for heterocyclic compounds like pyrazoles, which have a broad range of applications in agrochemicals and pharmaceuticals. chemicalbook.compatsnap.com The strategic placement of its functional groups allows chemists to construct elaborate molecules through sequential and controlled reactions.

Overview of Academic Research Trajectories for Arylpropanoate Derivatives

Arylpropanoate derivatives, the class of compounds to which this compound belongs, are the subject of extensive academic and industrial research. The research trajectories for these derivatives are diverse, with a significant focus on medicinal chemistry. ontosight.ai

Compounds with similar arylpropanoate structures are frequently investigated as potential modulators or inhibitors of enzymes and receptors. ontosight.ai For example, derivatives have been explored for their potential as selective NMDA receptor antagonists, which are important in the study and treatment of neurological disorders. The unique structure of these compounds, featuring both hydrogen-bonding capabilities and hydrophobic regions, makes them suitable for studying enzyme interactions and receptor binding.

Beyond pharmaceuticals, research extends into materials science, where these compounds can act as precursors for new materials or as catalysts in chemical reactions. The synthesis of novel arylpropanoate derivatives with tailored electronic and steric properties remains an active field of investigation, aiming to fine-tune their activity for specific biological targets or material applications. ontosight.airesearchgate.net

Examples of Arylpropanoate Derivatives and Their Research Applications

| Derivative | Research Application Area |

| (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate | Building block for pharmaceutical compounds; potential selective NMDA receptor antagonists. |

| Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate | Investigated as potential inhibitors/modulators of enzymes and receptors. ontosight.ai |

| 3-[p-(trans-4-Aminomethylcyclohexylcarbonyl)phenyl] propionic acid hydrochloride | Synthesized as a potential new anti-ulcer agent. researchgate.net |

| Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | A derivative of the amino acid tyrosine, used in biochemical studies. nih.gov |

| 3-(4-aminotetrafluorophenyl)-3-ethylpiperidine-2,6-dione | A fluorinated derivative of aminoglutethimide, synthesized to study enzyme inhibition. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-aminophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXFMPAUGJAIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439945 | |

| Record name | Ethyl 3-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-44-1 | |

| Record name | Ethyl 3-(4-aminophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 4 Aminophenyl Propanoate

Reduction-Based Synthesis Pathways

The introduction of the amino group onto the phenyl ring is commonly achieved through the reduction of a corresponding nitroaromatic precursor. This transformation is a cornerstone in the synthesis of aromatic amines, and various methodologies have been developed to achieve high efficiency and selectivity.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its clean nature, often yielding water as the only byproduct, and the high yields achievable. The choice of catalyst and reaction conditions is crucial for the selective reduction of the nitro group without affecting other functional groups in the molecule.

One synthetic route to Ethyl 3-(4-aminophenyl)propanoate involves the hydrogenation of a precursor containing a carbon-carbon double bond, such as Ethyl 4-aminocinnamate. In this approach, a palladium-based catalyst can be used to simultaneously reduce the double bond of the cinnamate (B1238496) moiety and potentially a nitro group if starting from a nitrocinnamate precursor. For instance, palladium supported on various materials is effective for hydrogenating carbon-carbon double bonds. nih.gov Continuous flow hydrogenation systems using palladium catalysts have demonstrated high efficiency and catalyst stability, achieving high turnover numbers. nih.gov The hydrogenation of an ethyl cinnamate derivative under these conditions would yield the corresponding propanoate. nih.gov

A common precursor for this compound is Ethyl 3-(4-nitrophenyl)propanoate. The selective reduction of the nitro group in this precursor is paramount. Heterogeneous catalysts, particularly those based on magnetic nanoparticles like magnetite (Fe₃O₄), have gained significant attention due to their high activity, selectivity, and ease of separation from the reaction mixture using an external magnet. researchgate.netmdpi.com

These catalysts are often functionalized or used in conjunction with a noble metal to enhance their catalytic performance. For example, platinum immobilized on nitrogen-doped carbon-coated Fe₃O₄ nanoparticles (Fe₃O₄@NC@Pt) has been shown to be a highly efficient and reusable catalyst for the reduction of various nitroarenes to their corresponding anilines with high yields (up to 99%). mdpi.com The reaction can be carried out in water, a green solvent, using hydrazine (B178648) hydrate (B1144303) as the reducing agent. mdpi.comresearchgate.net The magnetic nature of the catalyst allows for its recovery and reuse for multiple cycles without a significant loss in activity. mdpi.com Similarly, silver nanoparticles supported on Fe₃O₄ have also proven effective for nitroarene reduction in water. researchgate.net

Table 1: Examples of Heterogeneous Catalysis for Nitroarene Reduction

| Catalyst | Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Fe₃O₄@NC@Pt | N₂H₄·H₂O | Water | High yield (up to 99%), reusable up to 10 cycles, good chemical selectivity. | mdpi.com |

| Fe₃O₄-Glu-Ag | NaBH₄ | Water | Efficient, recyclable (up to 5 runs), operates in a green solvent. | researchgate.net |

| Fe₃O₄@RA NPs | N₂H₄·H₂O | Water | Green synthesis of catalyst, high yields, reusable. | researchgate.net |

Metal halides, particularly stannous chloride (SnCl₂), are classic reagents for the chemoselective reduction of aromatic nitro compounds. semanticscholar.orgstrategian.com This method is valued for its tolerance of other reducible functional groups such as esters, ketones, and halogens. strategian.comresearchgate.net The reduction is typically performed under acidic conditions, but can also be achieved in non-acidic media like alcohols or ethyl acetate. strategian.com

A notable application of this methodology is in the synthesis of the analogous compound, ethyl 3-(3-aminophenyl)propanoate. In this synthesis, stannous chloride in ethanol (B145695) not only reduces the nitro group of 3-(3-nitrophenyl)propanoic acid but also facilitates the simultaneous esterification of the carboxylic acid moiety. nih.gov This dual role of stannous chloride, acting as both a reducing agent and a Lewis acid to promote esterification, provides an efficient, one-pot procedure. nih.gov This approach highlights the utility of stannous chloride in systems where both reduction and esterification are required. However, considerations regarding tin waste are a drawback from a green chemistry perspective. acsgcipr.org

Table 2: Stannous Chloride Reduction of a Nitroaromatic Precursor

| Starting Material | Reagent | Solvent | Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 3-(3-Nitrophenyl)propanoic acid | Stannous Chloride (SnCl₂) | Ethanol | Ethyl 3-(3-aminophenyl)propanoate | Simultaneous nitro reduction and esterification. | nih.gov |

Catalytic Hydrogenation of Nitroaromatic Precursors

Esterification Techniques for Propanoate Moiety Formation

The formation of the ethyl propanoate group is another critical step in the synthesis. This is typically achieved through the esterification of the corresponding carboxylic acid, 3-(4-aminophenyl)propanoic acid.

The Fischer-Speier esterification is a fundamental method where the carboxylic acid is reacted with an excess of alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed, for instance, by azeotropic distillation. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com

Alternatively, the esterification can be performed prior to the reduction of the nitro group. For example, 2-(4-nitrophenyl)propanoic acid can be esterified to ethyl 2-(4-nitrophenyl)propanoate using thionyl chloride in ethanol. chemicalbook.com This is then followed by the reduction of the nitro group using a system such as iron(III) chloride and hydrazine hydrate to yield the final amino ester product. chemicalbook.com Other modern esterification methods employ coupling reagents like TBTU or COMU, which can be effective at room temperature. organic-chemistry.org

Green Chemistry Principles and Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the choice of synthetic routes. Key considerations include the use of less hazardous chemicals, renewable feedstocks, catalytic reagents over stoichiometric ones, and the minimization of waste.

In the context of this compound synthesis, several of the discussed methodologies align with green chemistry principles.

Catalysis: The use of heterogeneous catalysts like Fe₃O₄ nanoparticles is a prime example of green chemistry. researchgate.netmdpi.com These catalysts are highly efficient, can be easily separated and recycled, which reduces waste and the need for fresh catalyst in subsequent batches. mdpi.com

Solvent Choice: Performing reactions in water, as demonstrated with some nanoparticle-catalyzed reductions, is highly desirable as it is a non-toxic, non-flammable, and environmentally benign solvent. researchgate.netresearchgate.net The use of alternative solvents like propylene (B89431) carbonate is also being explored to replace more hazardous solvents like DMF and dichloromethane (B109758) in related synthetic processes. rsc.org

Atom Economy: Catalytic hydrogenation is an atom-economical method, as it ideally adds hydrogen atoms to the substrate with water as the only byproduct. In contrast, reductions using stoichiometric reagents like stannous chloride have poor atom economy, generating significant amounts of metal salt waste. acsgcipr.org

The development of synthetic pathways that incorporate these principles, such as a one-pot, nanoparticle-catalyzed reduction-esterification in a green solvent, represents the future direction of synthesizing compounds like this compound.

Solvent-Free and Catalyst-Free Reaction Conditions

The pursuit of green chemistry has intensified research into solvent-free and catalyst-free reaction conditions to minimize waste and avoid the use of hazardous materials. While direct literature for the solvent-free and catalyst-free synthesis of this compound is not abundant, principles can be drawn from analogous esterification reactions.

Solvent-free synthesis of esters, such as in the case of (thio)ester derivatives from acid chlorides, has been demonstrated to proceed efficiently at room temperature, although often still requiring a catalyst like ferric chloride. mdpi.com Greener alternatives to traditional reactions, like the Wittig reaction, have also been developed under solvent-less conditions, highlighting a broader trend in organic synthesis. tsijournals.com

Achieving both solvent-free and catalyst-free conditions for esterification is challenging. Such reactions typically necessitate high temperatures and pressures to proceed. For instance, the production of fatty acid ethyl esters (FAEE) from macauba pulp oil and pressurized ethanol has been investigated without a catalyst, requiring temperatures between 200 to 300 °C to achieve high yields. tandfonline.com Increasing the proportion of ethanol and adding a co-solvent like n-hexane can enhance ester formation and reduce reaction times under these demanding conditions. tandfonline.com

Another approach involves the use of specialized reactors. Non-catalytic and solvent-free esterification of acetic acid with ethanol has been conducted in a coiled flow inverter (CFI), which improves mixing and allows for higher conversion rates in shorter times, even at lower temperatures like 80°C. mdpi.com This demonstrates that reactor technology can play a crucial role in enabling catalyst-free esterifications.

Table 1: Examples of Solvent-Free Ester Synthesis

| Ester Product | Reactants | Conditions | Catalyst | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Fatty Acid Ethyl Esters | Macauba Pulp Oil, Ethanol | 275-300 °C, 20 MPa | None | ~90% | tandfonline.com |

| Ethyl Ethanoate | Acetic Acid, Ethanol | 80 °C, Coiled Flow Inverter | None | Higher conversion than traditional methods | mdpi.com |

| β-keto esters | β-keto methyl/ethyl esters, Various Alcohols | Solvent-free | Silica supported boric acid | 87-95% | nih.gov |

| Ethyl oleate (B1233923) | Oleic Acid, Ethanol | 30 °C, Solvent-free | Immobilized lipase (B570770) | >80% | wikipedia.org |

Sonochemical Synthesis Protocols for Related Aminophenyl Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for enhancing reaction rates and yields. The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. wikipedia.org This energy input can accelerate reactions, particularly in heterogeneous systems.

Ultrasound has been effectively used in the synthesis of various esters. For example, the potassium hydroxide-catalyzed synthesis of ethyl esters from palm oil was significantly improved with ultrasonic assistance, leading to yields above 92%. nih.gov The key variables influencing the yield in such processes are the alcohol-to-oil molar ratio, catalyst concentration, and ultrasonic amplitude. nih.gov Similarly, ultrasound irradiation has been shown to increase the reaction rate in the transesterification of soybean oil with ethanol. tsijournals.com

The benefits of sonication extend to enzyme-catalyzed reactions as well. In the lipase-catalyzed synthesis of ethyl acetate, ultrasound irradiation significantly shortened the reaction time compared to mechanical shaking. tandfonline.comtandfonline.com The optimal conditions for this process were found to be a 6% enzyme loading, a 4:1 molar ratio of ethanol to acetic acid, and an ultrasonic power of 150 W at a frequency of 28 kHz. tandfonline.comtandfonline.com Kinetic studies revealed that ultrasound enhances the maximum reaction rate (Vmax) and alters the enzyme's affinity for the substrates and its susceptibility to inhibition. tandfonline.com

While specific protocols for the sonochemical synthesis of this compound are not detailed in the available literature, the successful application of ultrasound in the synthesis of other ethyl esters and various aromatic compounds suggests its potential applicability. mdpi.comnih.govacs.org The synthesis of aminophenol derivatives, which are structurally related, has been extensively studied, providing a basis for developing sonochemical methods for the target compound. mdpi.comnih.gov

Table 2: Ultrasound-Assisted Ethyl Ester Synthesis

| Ester Product | Starting Materials | Catalyst | Ultrasound Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethyl Esters (from Palm Oil) | Palm Oil, Ethanol | KOH | Continuous flow | Yields >92% achieved. | nih.gov |

| Fatty Acid Ethyl Ester | Soybean Oil, Ethanol | Not specified | Not specified | Increased reaction rate observed. | tsijournals.com |

| Ethyl Acetate | Acetic Acid, Ethanol | Lipase (Novozyme 435) | 150 W, 28 kHz | Vmax elevated by 143% compared to mechanical shaking. | tandfonline.com |

| Ethyl Ester (from PFAD) | Palm Fatty Acid Distillate, Ethanol | H₂SO₄, KOH | 20 kHz and 18 kHz | Final purity of 98.15% achieved in a three-step process. | mdpi.com |

Enzymatic Catalysis in Analogous Propanoate Ester Systems

Enzymatic catalysis, particularly using lipases, has emerged as a highly specific and environmentally benign method for synthesizing esters. These biocatalysts operate under mild conditions and can exhibit high enantioselectivity, making them ideal for the production of chiral compounds.

The synthesis of propanoate esters analogous to the target compound has been well-explored. For instance, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, an important synthetic intermediate, has been achieved through hydrolysis using enzymes like Pig Liver Esterase (PLE) and lipases from Pseudomonas sp. and Candida antarctica. nih.gov Lipases are also used for the reverse reaction, transesterification, to produce optically active esters. The enzymatic transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate using an acylating agent and a lipase can yield individual enantiomers with high purity. tandfonline.com

In a study involving the resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a close analog of the target molecule, Candida antarctica lipase A (CAL-A) was used for enantioselective N-acylation in neat butyl butanoate. researchgate.net This demonstrates the utility of enzymes in resolving racemic mixtures of aminophenyl propanoate derivatives.

The efficiency of enzymatic ester synthesis can be influenced by the choice of solvent and the immobilization of the enzyme. For example, the synthesis of ethyl oleate has been optimized in a solvent-free system using an immobilized lipase, which allows for easy separation and reuse of the catalyst for multiple reaction cycles. wikipedia.org Continuous processes using packed-bed reactors with immobilized lipases have also been developed for the synthesis of ethyl esters from waste oils, showcasing the industrial potential of this technology. libretexts.org

Table 3: Enzymatic Synthesis and Resolution in Propanoate Ester Systems

| Substrate/Product System | Enzyme | Reaction Type | Key Result | Reference |

|---|---|---|---|---|

| Ethyl 3-hydroxy-3-phenylpropanoate | PCL, PLE, CRL, AOP | Hydrolysis | PCL showed best results for the secondary ester. | nih.gov |

| Ethyl 3-hydroxy-3-phenylpropanoate | Lipase | Transesterification | Production of optically active esters. | tandfonline.com |

| Ethyl 3-amino-3-(4-cyanophenyl)propanoate | Candida antarctica lipase A (CAL-A) | N-acylation | Successful enantioselective separation. | researchgate.net |

| Waste Oil to Ethyl Esters | Mixed lipases (CALB, TLL, RML) | Esterification | Continuous synthesis in a packed-bed reactor. | libretexts.org |

Tandem and One-Pot Synthetic Strategies for this compound Scaffolds

A notable example relevant to the synthesis of this compound is the short and effective synthesis developed for its isomer, ethyl 3-(3-aminophenyl)propanoate. nih.gov This process employed a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by a subsequent reduction of the nitro group and simultaneous esterification of the carboxylic acid using stannous chloride in ethanol. nih.gov In this final step, stannous chloride acts as both a reducing agent for the nitro group and a Lewis acid catalyst for the esterification. nih.gov

This strategy can be conceptually adapted for the synthesis of the 4-amino isomer. A plausible one-pot approach would start from a suitable 4-substituted precursor, such as 4-nitrocinnamic acid or its ethyl ester. The synthesis could involve the reduction of both the carbon-carbon double bond of the cinnamate backbone and the nitro group, followed by esterification if starting from the carboxylic acid. The reduction of nitro compounds is a common method for preparing aromatic amines. libretexts.org

One-pot syntheses are widely applicable. For example, the Biginelli reaction for producing dihydropyrimidinones can be performed as a one-pot process starting directly from alcohols, which are oxidized in situ before condensation with a β-ketoester and urea. google.com Similarly, a one-pot Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction has been used for the synthesis of esters like ethyl 3-phenylpropanoate. mdpi.com These examples underscore the versatility of tandem and one-pot strategies in constructing complex molecules from simple starting materials efficiently.

Table 4: Tandem/One-Pot Synthesis of Ethyl 3-(3-aminophenyl)propanoate

| Reaction Sequence | Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|---|

| 1. Tandem Knoevenagel condensation / Alkylidene reduction 2. Nitro reduction / Esterification | 3-Nitrobenzaldehyde | 1. Meldrum's acid, TEAF 2. SnCl₂, Ethanol | One-pot conversion of the intermediate acid to the final amino ester. | nih.gov |

Mechanistic Investigations of Chemical Reactivity and Transformations of Ethyl 3 4 Aminophenyl Propanoate

Reactivity of the Aromatic Amino Group

The primary amino group attached to the benzene (B151609) ring is a key site for a range of chemical reactions, including oxidation and functionalization.

Oxidation Reactions to Nitro and Nitroso Derivatives

The amino group of ethyl 3-(4-aminophenyl)propanoate can be oxidized to form nitro or nitroso derivatives. The oxidation of aromatic amines can proceed through various mechanisms, often involving radical cations as intermediates. nih.gov The specific product obtained depends on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can convert the amino group to a nitro group (-NO2), yielding ethyl 3-(4-nitrophenyl)propanoate. nih.govnih.gov

The formation of nitroso derivatives (-N=O) can also be achieved, often through milder oxidation conditions or specific nitrosating agents. clearsynth.comnih.govsimsonpharma.com For example, the reaction of secondary aromatic amines with nitrous acid can lead to N-nitrosoamines. nih.gov The direct nitrosation of tertiary aromatic amines is a known method for preparing p-nitroso-N,N-disubstituted anilines. nih.gov While this compound is a primary amine, related structures demonstrate the feasibility of forming nitroso compounds. clearsynth.comsimsonpharma.comgoogle.com

Table 1: Oxidation Products of the Aromatic Amino Group

| Starting Material | Product | Reagent/Condition |

| This compound | Ethyl 3-(4-nitrophenyl)propanoate | Strong oxidizing agent |

| Aromatic Amines | Nitroso Derivatives | Mild oxidizing agent/Nitrosating agent |

Amine-Based Functionalization Reactions (e.g., Alkylation, Acylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to participate in alkylation and acylation reactions.

Alkylation: This involves the reaction of the amino group with an alkyl halide, leading to the formation of secondary or tertiary amines. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org This is a type of nucleophilic acyl substitution reaction. libretexts.org For example, reaction with acetyl chloride would yield ethyl 3-(4-acetamidophenyl)propanoate. The reactivity of the acylating agent is a key factor, with acid chlorides being more reactive than esters. libretexts.org Enzymatic methods, such as using Candida antarctica lipase (B570770) A, have also been employed for enantioselective N-acylation of related compounds. researchgate.net

Table 2: Functionalization Reactions of the Aromatic Amino Group

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Acylation | Acid Chloride, Acid Anhydride | Amide |

Transformations of the Ethyl Ester Moiety

The ethyl ester group is another reactive site in the molecule, primarily undergoing nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters and other carboxylic acid derivatives. masterorganicchemistry.comchemistrytalk.orglibretexts.orgopenstax.org The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, the ethoxide group). libretexts.orgopenstax.org

This reactivity allows for the conversion of the ethyl ester into other functional groups. For example, reaction with an amine can produce an amide, a transformation that is fundamental in the synthesis of many organic compounds. libretexts.orgorganic-chemistry.org The general order of reactivity for carboxylic acid derivatives is acyl chlorides > anhydrides > esters > amides. chemistrytalk.org

Hydrolysis and Transesterification Processes

Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid, 3-(4-aminophenyl)propanoic acid, under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.orgchemguide.co.uk It is typically carried out by heating the ester with water in the presence of a strong acid catalyst. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that yields the carboxylate salt of the acid and ethanol (B145695). libretexts.orglibretexts.org The use of a base, such as sodium hydroxide, deprotonates the resulting carboxylic acid, driving the reaction to completion. libretexts.org

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. This equilibrium reaction can be driven to completion by using a large excess of the new alcohol. For instance, reacting this compound with methanol (B129727) would yield mthis compound.

Table 3: Transformations of the Ethyl Ester Moiety

| Reaction Type | Reagent/Condition | Product |

| Nucleophilic Acyl Substitution | Amine | Amide |

| Acid-Catalyzed Hydrolysis | Water, Acid Catalyst | 3-(4-aminophenyl)propanoic acid |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH) | Sodium 3-(4-aminophenyl)propanoate |

| Transesterification | Alcohol, Acid/Base Catalyst | New Ester |

Strategic Chemical Reactions of the Propanoate Backbone

The propanoate backbone of this compound also presents opportunities for chemical modification. For instance, the methylene (B1212753) group adjacent to the ester carbonyl is weakly acidic and can potentially participate in condensation reactions. wikipedia.org

Furthermore, the entire propanoate side chain can be modified. For example, reduction of the ester functionality using a strong reducing agent like lithium aluminum hydride would yield the corresponding alcohol, 3-(4-aminophenyl)propan-1-ol. Catalytic hydrogenation, on the other hand, can be used to reduce other functional groups while potentially preserving the ester, depending on the catalyst and conditions.

Reaction Kinetics and Selectivity Studies in Complex Environments

The aminolysis of esters, the reaction between an amine and an ester to form an amide and an alcohol, is a fundamental transformation in organic chemistry. echemi.comchemistrysteps.com The reaction proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com In the case of this compound, the primary aromatic amine can theoretically react with another molecule of the ester, leading to oligomerization or polymerization. However, the nucleophilicity of the aromatic amine is significantly lower than that of aliphatic amines, making this self-reaction generally slow under standard conditions. researchgate.net

The reactivity of the amino group is influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring. The propanoate ester group at the para position has a mild influence on the basicity and nucleophilicity of the amino group. The reaction of the ester group, typically hydrolysis or transesterification, is also a possibility in the presence of strong acids, bases, or other nucleophiles.

In complex environments, where other reactive species are present, the selectivity of the reactions of this compound becomes a key consideration. For instance, in a mixture containing both an aliphatic amine and an acyl chloride, the amino group of this compound would need to compete for the acylating agent.

To illustrate the expected selectivity, consider a scenario where this compound is subjected to a competitive acylation reaction in the presence of a more nucleophilic aliphatic amine.

| Reactant | Relative Nucleophilicity | Expected Major Product with Acyl Chloride | Rationale |

| This compound (Aromatic Amine) | Lower | Minor | The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. |

| Butylamine (Aliphatic Amine) | Higher | Major | The alkyl group is electron-donating, increasing the electron density on the nitrogen atom and enhancing its nucleophilicity. |

This table demonstrates the principle of selectivity based on the inherent reactivity of the functional groups. The more nucleophilic aliphatic amine is expected to react faster with the acyl chloride, leading to the formation of the corresponding N-alkyl amide as the major product.

Furthermore, the reaction conditions, such as solvent, temperature, and the presence of catalysts, can significantly influence both the rate and the selectivity of the transformations involving this compound. For example, in the presence of a base, the deprotonation of the amino group could enhance its nucleophilicity, but this could also promote side reactions involving the ester functionality.

While specific kinetic data for the reactions of this compound in complex environments are not extensively documented in publicly available literature, the established principles of physical organic chemistry provide a solid framework for predicting its behavior. The challenges in achieving high selectivity with aromatic amines like the one in this molecule often necessitate careful optimization of reaction conditions and the use of specific catalysts to favor the desired transformation. researchgate.net

Derivatization Strategies and Functionalization Chemistry of Ethyl 3 4 Aminophenyl Propanoate

Amino Group Functionalization for Novel Compound Generation

The primary amino group attached to the phenyl ring is a key site for a variety of chemical transformations, enabling the synthesis of a wide array of new molecules. These transformations include the formation of amides, imines, and hydrazones, as well as the application of protection and deprotection strategies to facilitate multi-step syntheses.

Formation of Amide, Imine, and Hydrazone Derivatives

The nucleophilic nature of the primary amine in Ethyl 3-(4-aminophenyl)propanoate allows for its reaction with various electrophiles to form new carbon-nitrogen bonds.

Amide Derivatives: Amide bonds can be readily formed by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The reaction with an acyl chloride, for instance, proceeds via nucleophilic acyl substitution to yield the corresponding N-acylated derivative. A variety of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), can be employed to facilitate amide bond formation with carboxylic acids under mild conditions organic-chemistry.org. These methods are widely used in the synthesis of peptides and other biologically active molecules eijppr.com. The general applicability of these reactions allows for the synthesis of a diverse library of amide derivatives from this compound.

Imine Derivatives (Schiff Bases): The condensation reaction between the primary amine of this compound and an aldehyde or ketone results in the formation of an imine, also known as a Schiff base dergipark.org.trucl.ac.uk. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine dergipark.org.tr. The formation of Schiff bases is a reversible process and can be influenced by the reaction conditions, such as pH ucl.ac.uk. These derivatives have applications in various fields, including coordination chemistry and materials science ucl.ac.uk.

Hydrazone Derivatives: While this compound itself does not form a hydrazone directly, its derivatives can be utilized in hydrazone synthesis. For instance, the ester group can be converted to a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). This resulting hydrazide can then be condensed with aldehydes or ketones to form hydrazone derivatives ucl.ac.uk. Hydrazones are a class of compounds with significant biological activities and are used as intermediates in the synthesis of various heterocyclic compounds nih.gov.

Protection and Deprotection Strategies (e.g., Boc group manipulation)

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal.

The protection of the amino group of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally efficient and proceeds under mild conditions researchgate.net. The resulting N-Boc protected derivative is stable to a wide range of nucleophilic and basic conditions, allowing for selective modifications at other parts of the molecule, such as the ester group.

Deprotection of the Boc group is typically accomplished under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently cleaves the Boc group, regenerating the free amine researchgate.net. This straightforward protection-deprotection sequence is a fundamental tool in the synthetic manipulation of this compound and related compounds.

Ester Group Modifications for Diverse Architectures

The ethyl ester group of this compound provides another handle for chemical modification, allowing for the creation of different molecular architectures. The two primary transformations of the ester group are hydrolysis and transesterification.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products nih.govCurrent time information in Bangalore, IN.. In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt nih.gov. Subsequent acidification of the carboxylate salt provides the free carboxylic acid. This transformation is fundamental for converting the ester into a functional group that can participate in a different set of reactions, such as amide bond formation from the carboxylic acid end.

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by either an acid or a base nih.gov. For instance, reacting this compound with a large excess of methanol (B129727) in the presence of an acid or base catalyst will lead to the formation of the corresponding methyl ester. This reaction is useful for modifying the physical and chemical properties of the molecule, such as its solubility and reactivity.

Chiral Derivatization for Analytical Applications

The structural backbone of this compound can be utilized in the field of chiral chemistry, particularly in the development of analytical methods for separating and analyzing enantiomers.

Development of Isotope-Coded Chiral Derivatizing Agents

While the direct use of this compound to create isotope-coded chiral derivatizing agents is not widely documented in scientific literature, its structure provides the necessary functionalities for such an application in principle. An isotope-coded chiral derivatizing agent (ICDA) is a molecule that can react with a racemic mixture to form diastereomers, where each diastereomer contains a different isotopic label. This allows for the accurate quantification of enantiomers using mass spectrometry.

To develop an ICDA from this compound, one could envision a synthetic route where a chiral moiety is introduced, and stable isotopes (e.g., ²H, ¹³C, ¹⁵N) are incorporated into the structure. For example, the amino group could be acylated with a chiral carboxylic acid that contains an isotopic label. Alternatively, the ester group could be modified to incorporate a chiral, isotopically labeled alcohol. The resulting molecule would then serve as a derivatizing agent for other chiral compounds. The synthesis of an isotope-labeled benzofurazan (B1196253) derivatization reagent for carboxylic acids has been reported, demonstrating the feasibility of such approaches in analytical chemistry.

Strategies for Enantiomeric Separation and Analysis

Derivatives of this compound that are chiral can be separated into their individual enantiomers using chiral high-performance liquid chromatography (HPLC). This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Commonly used CSPs for the separation of chiral amines and amino acid derivatives include those based on polysaccharides like cellulose (B213188) and amylose. The choice of the mobile phase, which can be a normal-phase, reversed-phase, or polar organic solvent system, plays a crucial role in achieving successful enantioseparation. For instance, the enantiomers of various amino acid esters have been successfully resolved using polysaccharide-based CSPs with a mobile phase consisting of a mixture of hexane (B92381) and 2-propanol. The temperature and the presence of additives in the mobile phase can also significantly influence the resolution and even the elution order of the enantiomers. Therefore, a systematic screening of different chiral columns and mobile phase conditions is typically required to develop a robust method for the enantiomeric separation of a new chiral derivative of this compound.

Design of Signal Amplification Tags via Derivatization for Enhanced Detection

The strategic chemical modification of this compound is pivotal for its application in advanced bio-detection systems. The inherent functionalities of this compound—a primary aromatic amine and an ethyl ester—serve as versatile handles for the attachment of various signal-generating moieties. These modifications are designed to create tags that can significantly amplify the signal in a variety of bioassays, thereby enhancing detection sensitivity and enabling the quantification of low-abundance analytes.

The primary aromatic amine group is a particularly reactive site that can be readily derivatized through several well-established chemical reactions. One common strategy involves diazotization, where the amine is converted into a diazonium salt. This intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or other anilines, to form highly conjugated azo dyes. These dyes often exhibit strong absorbance in the visible region of the electromagnetic spectrum, making them suitable for colorimetric detection.

Furthermore, the amine group can be acylated with a variety of reagents to introduce different functionalities. For instance, reaction with an activated carboxylic acid derivative of a fluorescent molecule, such as a fluorescein (B123965) or rhodamine derivative, would covalently link the fluorophore to the this compound backbone. This creates a fluorescent tag that can be used in a range of applications, including fluorescence microscopy and flow cytometry.

Another approach involves the derivatization of the amine with moieties that can participate in chemiluminescent or electrochemiluminescent reactions. For example, acylation with an isoluminol or acridinium (B8443388) ester derivative can produce a tag that emits light upon chemical or electrochemical triggering, offering very high sensitivity with low background noise.

The ethyl ester group, while generally less reactive than the primary amine, can also be utilized for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to other molecules, such as amino-modified enzymes or nanoparticles. This allows for the creation of more complex bioconjugates where the this compound derivative acts as a linker.

The choice of derivatization strategy and the specific signal-generating moiety depends on the intended application and the desired mode of detection. For instance, in the context of immunoassays, an this compound derivative could be conjugated to an antibody. The signal amplification would then be achieved by enzymatic means, where the enzyme conjugated to the tag catalyzes a reaction that produces a colored, fluorescent, or luminescent product.

Recent research in the broader field of aromatic amine derivatization for signal amplification has highlighted several innovative approaches. For example, the development of novel fluorescent probes based on the modification of aminophenyl groups has been a significant area of interest. researchgate.net These studies often focus on creating molecules with high quantum yields and large Stokes shifts to maximize signal intensity and minimize self-quenching. nih.gov Additionally, the principles of signal amplification through redox cycling have been explored, which could potentially be adapted for derivatives of this compound. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The presence of both an amino and an ester group allows for the stepwise or simultaneous functionalization of Ethyl 3-(4-aminophenyl)propanoate, making it a valuable precursor for a variety of complex molecules.

In medicinal chemistry, this compound serves as a key starting material for the synthesis of various heterocyclic systems and as a scaffold for developing analogs of existing pharmaceuticals. The amino group can be readily acylated, alkylated, or diazotized, and it can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many drug classes. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, offering numerous possibilities for creating diverse molecular structures.

One significant application is in the synthesis of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have been identified as promising scaffolds for developing antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens. These derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, highlighting the potential of this molecular framework in addressing antimicrobial resistance. Furthermore, related propanoic acid derivatives have been investigated as promising scaffolds for novel anticancer candidates.

The compound also serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a building block for (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, a chiral compound with potential uses in medicinal chemistry, particularly in the development of selective NMDA receptor antagonists for treating neurological disorders. Its structural features allow for modifications that can enhance therapeutic effects and for the study of enzyme interactions and receptor binding.

The structural motifs within this compound are also pertinent to the development of new agrochemicals. The aminophenyl moiety is a common feature in various pesticides and herbicides. The propanoate side chain provides a point for chemical modification to optimize the biological activity, selectivity, and physicochemical properties of the target agrochemical. Research in this domain focuses on integrating the this compound core into novel molecular designs to discover new active compounds for crop protection.

Integration into Polymer and Functional Material Systems

The dual functionality of this compound makes it a valuable monomer for the synthesis of advanced polymers and functional materials.

The primary amine of this compound allows it to act as a monomer in step-growth polymerization reactions, such as polycondensation, to produce polyamides and polyimides. These classes of polymers are well-known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications.

When reacted with diacid chlorides, this compound can form polyamides. The incorporation of the flexible propanoate side chain can influence the physical properties of the resulting polymer, such as solubility and processability. Similarly, its reaction with dianhydrides can yield polyimides, a class of materials used in demanding environments, including the aerospace and electronics industries. The synthesis of novel polyimides with specific properties, such as high toughness and low dielectric constants, often involves the use of specialized diamine monomers, and this compound provides a foundational structure that can be modified for such purposes.

Beyond its use as a structural monomer, this compound is employed in the creation of functional materials with tailored properties. The reactive amino group allows for its incorporation into polymer backbones that can be subsequently modified. For example, the amino group can be used to graft other functional molecules onto a polymer, leading to materials with altered surface properties, such as hydrophilicity, or to introduce specific functionalities for sensing or biomedical applications.

This compound can also be a precursor for electroactive polymers. The aniline-like fragment can be chemically or electrochemically oxidized to form conducting polymers. These materials are of significant interest for applications in organic electronics, sensors, and energy storage devices. For instance, conductive aromatic polyamides have been synthesized and used to modify electrodes for the electrochemical sensing of methotrexate, an anticancer drug. The ester group in this compound can be used to fine-tune the solubility and processability of these often intractable conducting polymers.

Role in Catalysis and Ligand Design

While its primary applications are in synthesis and materials science, the structure of this compound is also amenable to the design of ligands for catalysis. The amino group can serve as a coordination site for metal ions. Through chemical modification, this simple building block can be converted into more complex chiral or achiral ligands for various catalytic transformations.

For example, the amino group can be derivatized to form Schiff bases or other multidentate coordinating moieties. The rest of the molecule provides a scaffold that can be altered to introduce steric bulk or other functional groups, which can influence the activity, selectivity, and stability of the resulting metal complex. Although direct applications in catalysis are not extensively reported, its role as a precursor to more elaborate ligand structures is an area of potential research and development.

Precursor for Ligand Synthesis in Organometallic Catalysis

The primary amino group of this compound serves as a key reactive site for the synthesis of a variety of ligands for organometallic catalysis. The introduction of different functionalities through reactions at this amino group allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the catalytic activity and selectivity of their metal complexes.

One of the most common strategies for transforming this compound into a ligand is through the formation of a Schiff base. This reaction involves the condensation of the primary amine with an aldehyde or ketone, resulting in an imine linkage. The wide availability of aldehydes and ketones allows for the creation of a diverse library of Schiff base ligands with varied substituents. These ligands can then be coordinated to a range of transition metals, such as palladium, platinum, or rhodium, to form organometallic catalysts.

For instance, the reaction of this compound with salicylaldehyde (B1680747) would yield a bidentate Schiff base ligand capable of coordinating to a metal center through the imine nitrogen and the hydroxyl oxygen. The electronic properties of this ligand could be further modified by introducing electron-donating or electron-withdrawing groups onto the salicylaldehyde ring.

While specific research detailing the synthesis of ligands directly from this compound is not extensively documented in publicly available literature, the principles of ligand design and synthesis are well-established. The following table provides a representative, though hypothetical, overview of potential Schiff base ligands that could be synthesized from this precursor and their potential applications in catalysis.

Table 1: Hypothetical Schiff Base Ligands Derived from this compound and Their Potential Catalytic Applications

| Aldehyde/Ketone Reactant | Resulting Ligand Type | Potential Metal Complex | Potential Catalytic Application |

| Salicylaldehyde | Bidentate (N, O) | Palladium(II) | C-C coupling reactions (e.g., Suzuki, Heck) |

| 2-Pyridinecarboxaldehyde | Bidentate (N, N) | Rhodium(I) | Hydroformylation |

| Acetylacetone | Bidentate (N, O) | Copper(II) | Oxidation reactions |

| Ferrocenecarboxaldehyde | Redox-active ligand | Platinum(II) | Electrochemical sensing |

Evaluation of Catalytic Activity in Chemical Transformations

The performance of organometallic catalysts derived from this compound would be evaluated in various chemical transformations. The choice of reaction is dictated by the nature of the metal center and the ligand architecture. For example, palladium complexes are well-known for their efficacy in cross-coupling reactions, which are fundamental transformations in organic synthesis.

The catalytic activity is typically assessed by monitoring the reaction yield, turnover number (TON), and turnover frequency (TOF). The TON represents the number of moles of product formed per mole of catalyst, indicating the catalyst's lifetime and efficiency. The TOF is the turnover number per unit time, reflecting the speed of the catalytic cycle.

Table 2: Representative Evaluation of a Hypothetical Palladium(II) Schiff Base Catalyst in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 88 |

| 3 | 4-Chloroanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 45 |

| 4 | 4-Iodoanisole | 4-Tolylboronic acid | 0.5 | DME | 80 | 8 | 92 |

| 5 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | 0.5 | DME | 80 | 8 | 98 |

The results in such a study would provide insights into the catalyst's efficiency with different substrates and under various reaction conditions. For instance, the data in Table 2 would suggest that the hypothetical catalyst is highly effective for the coupling of aryl iodides and bromides but less so for aryl chlorides. Further studies would involve optimizing reaction parameters such as solvent, temperature, and base to maximize the catalyst's performance.

Computational Chemistry and Theoretical Studies of Ethyl 3 4 Aminophenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the investigation of molecular properties from first principles. Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for many molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. The process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. A common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which has been shown to yield results that correlate well with experimental data for a variety of organic molecules.

For Ethyl 3-(4-aminophenyl)propanoate, a DFT optimization would reveal the precise three-dimensional conformation, including the orientation of the ethyl ester group relative to the aminophenyl ring. The electronic structure analysis provides a map of electron density, indicating how electrons are distributed across the molecule, which is fundamental to understanding its chemical nature.

Table 1: Predicted Geometrical Parameters for Key Structural Features of this compound (Note: The following values are illustrative, based on typical parameters for similar functional groups as determined by DFT calculations.)

| Parameter | Description | Typical Calculated Value |

| C-N | Bond length of the aniline (B41778) amine group | ~1.40 Å |

| C=O | Bond length of the ester carbonyl group | ~1.22 Å |

| C-O | Bond length of the ester single bond | ~1.35 Å |

| C-C-C (propanoate) | Bond angle of the propanoate chain | ~112° |

| C-N-H | Bond angle of the amine group | ~113° |

| C1-C2-C3-C4 | Dihedral angle of the benzene (B151609) ring | ~0° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors help predict how the molecule will behave in a chemical reaction. For instance, the chemical potential measures the tendency of electrons to escape from the system, while chemical hardness measures the resistance to a change in electron distribution. The electrophilicity index quantifies the molecule's ability to accept electrons.

Table 2: Illustrative Global Reactivity Descriptors for this compound (Note: These values are for illustrative purposes to demonstrate the output of a typical DFT calculation.)

| Descriptor | Formula | Significance |

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity & stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Energy stabilization when accepting electrons |

Computational methods can accurately predict spectroscopic properties, providing a valuable tool for interpreting experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. This method computes the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

Theoretical predictions of 1H and 13C NMR spectra for this compound can help in the definitive assignment of experimental signals. For example, calculations can distinguish between the different aromatic protons and carbons, as well as the protons and carbons in the ethyl and propanoate fragments of the molecule. Experimental 1H NMR data for the closely related 3-(4-aminophenyl)propionic acid show aromatic proton signals around 6.5-6.9 ppm and signals for the CH2 groups at approximately 2.4-2.7 ppm in DMSO-d6. GIAO calculations would aim to reproduce these values and predict the shifts for the additional ethyl group protons.

Table 3: Comparison of Expected and Calculated 1H NMR Chemical Shifts (ppm) (Note: Calculated values are illustrative. Experimental values are for a related compound.)

| Proton Environment | Expected Shift Range (ppm) | Illustrative Calculated Shift (ppm) |

| Aromatic protons (ortho to -NH2) | 6.5 - 6.7 | 6.6 |

| Aromatic protons (meta to -NH2) | 6.8 - 7.1 | 7.0 |

| -NH2 (Amine) | Variable (3.5 - 4.5) | 4.2 |

| -O-CH2- (Ethyl) | 4.0 - 4.2 | 4.1 |

| -CH2- (Propanoate, α to C=O) | 2.5 - 2.7 | 2.6 |

| -CH2- (Propanoate, β to C=O) | 2.8 - 3.0 | 2.9 |

| -CH3 (Ethyl) | 1.1 - 1.3 | 1.2 |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following a successful geometry optimization with DFT, a frequency calculation can be performed. This computation yields a set of vibrational modes, each with a specific frequency and intensity. These calculated frequencies correspond to the fundamental molecular vibrations, such as stretching, bending, and torsional motions of the atoms.

To improve agreement with experimental spectra, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and approximations in the computational method. A detailed analysis, known as Potential Energy Distribution (PED), can be used to assign the calculated frequencies to specific vibrational modes of the functional groups within the molecule. For this compound, this would allow for the precise assignment of vibrations like the N-H stretches of the amine, the C=O stretch of the ester, and various C-H and C-C vibrations of the aromatic ring and alkyl chain.

Table 4: Key Calculated Vibrational Frequencies and Their Assignments (Note: Frequencies are illustrative, based on typical ranges for the specified functional groups.)

| Frequency (cm-1) (Scaled) | Assignment (Potential Energy Distribution) | Vibrational Mode |

| 3450, 3360 | N-H stretch (~99%) | Asymmetric & Symmetric Stretch |

| 3050 | C-H stretch (Aromatic) | Aromatic Stretch |

| 2980 | C-H stretch (Aliphatic) | Aliphatic Stretch |

| 1730 | C=O stretch (~85%) | Ester Carbonyl Stretch |

| 1620 | N-H bend (~70%) | Scissoring |

| 1520 | C=C stretch (Aromatic) | Ring Stretch |

| 1250 | C-N stretch (~60%) | Stretch |

| 1180 | C-O stretch (Ester) | Stretch |

Molecular Interactions and Binding Studies

Beyond the properties of a single molecule, computational chemistry is invaluable for studying how a molecule interacts with its environment, including other molecules of the same type or different biological targets.

Hydrogen bonds are crucial non-covalent interactions that dictate the physical properties and biological recognition of many molecules. This compound has functional groups capable of participating in hydrogen bonding. Specifically, the primary amine group (-NH2) contains two hydrogen atoms that can act as hydrogen bond donors. The molecule possesses three potential hydrogen bond acceptor sites: the lone pair of electrons on the nitrogen atom and the lone pairs on the two oxygen atoms of the ester group.

Computational studies can explore the geometry and energy of these potential hydrogen bonds. By modeling dimers or larger clusters of the molecule, it is possible to identify the most stable hydrogen bonding configurations. These studies can reveal whether the molecule prefers to form N-H···O=C bonds, N-H···O-C bonds, or N-H···N interactions, providing insight into its solid-state packing and solution-state behavior.

Molecular Docking and Receptor Binding Simulations

There are currently no published studies that specifically detail the molecular docking or receptor binding simulations of this compound. Such studies would be invaluable in identifying potential biological targets and understanding the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that could govern its binding affinity. Without these studies, it is not possible to create data tables of binding energies or to describe its interaction with specific protein active sites.

Elucidation of Reaction Mechanisms via Computational Modeling

Similarly, the elucidation of reaction mechanisms involving this compound through computational modeling is a topic that has not been addressed in the available scientific literature. Computational modeling could provide significant insights into the transition states, activation energies, and thermodynamic favorability of various synthetic routes involving this compound. However, in the absence of such research, a detailed analysis of its reaction pathways from a computational standpoint cannot be compiled.

While computational studies exist for other structurally related compounds, the strict focus on this compound as per the instructions prevents the inclusion of such data. The scientific community has yet to direct its computational chemistry efforts towards this specific molecule to the extent required to fulfill the requested detailed analysis.

Advanced Spectroscopic and Chromatographic Characterization Methods for Ethyl 3 4 Aminophenyl Propanoate

Structural Elucidation Techniques

Structural elucidation is the process of determining the chemical structure of a molecule. For Ethyl 3-(4-aminophenyl)propanoate, this is achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the ethyl ester group, the propyl chain, and the aromatic ring. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 | Doublet (d) | 2H | Ar-H (ortho to -CH₂CH₂COOEt) |

| 7.27 | Doublet (d) | 2H | Ar-H (ortho to -NH₂) |

| 4.04 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 2.86 | Triplet (t) | 2H | Ar-CH₂ -CH₂- |

| 2.62 | Triplet (t) | 2H | -CH₂-CH₂ -COO- |

| 1.15 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Data sourced from a synthesis report using a 300 MHz spectrometer in DMSO-d6. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound shows signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups. chemicalbook.com

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C =O (Ester) |

| 139.6 | Aromatic C -NH₂ |

| 130.9 | Aromatic C -CH₂ |

| 129.3 | Aromatic C H (2 carbons) |

| 122.6 | Aromatic C H (2 carbons) |

| 59.8 | -O-C H₂-CH₃ |

| 34.9 | Ar-C H₂-CH₂- |

| 29.7 | -CH₂-C H₂-COO- |

| 14.0 | -O-CH₂-C H₃ |

Data sourced from a synthesis report using a 75 MHz spectrometer in DMSO-d6. chemicalbook.com

1D and 2D NMR: While 1D spectra (¹H and ¹³C) provide fundamental information, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for conclusive structural confirmation. semanticscholar.org COSY experiments would show correlations between adjacent protons (e.g., between the two -CH₂- groups of the propyl chain), while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic Ring |

| 2980-2850 | C-H stretching | Aliphatic (-CH₂, -CH₃) |

| ~1730 | C=O stretching | Ester |

| ~1600 & ~1500 | C=C stretching | Aromatic Ring |

| ~1250 | C-O stretching | Ester |

| ~830 | C-H bending (out-of-plane) | 1,4-disubstituted (para) aromatic ring |

This pattern of absorption bands is a unique fingerprint for the molecule, confirming the presence of the amine, the ester, and the para-substituted aromatic ring.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally sensitive molecules like this compound, as it prevents decomposition during ionization. creative-proteomics.com In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺.

Given the molecular formula C₁₁H₁₅NO₂, the molecular weight of this compound is 193.24 g/mol . nih.gov In a positive ion mode ESI-MS experiment, the compound would be expected to show a prominent signal at an m/z of approximately 194.118, corresponding to the protonated molecule ([C₁₁H₁₅NO₂ + H]⁺). uni.lu

Tandem mass spectrometry (MS/MS) can provide further structural information. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. nih.gov This pattern can be analyzed to confirm the connectivity of the molecule, such as the loss of the ethoxy group (-OCH₂CH₃) or cleavage of the propyl chain, further corroborating the proposed structure. rsc.org

Purity Assessment and Quantitative Analysis

Beyond structural confirmation, it is crucial to assess the purity of a chemical sample and to quantify its concentration. Chromatographic techniques are the primary methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used for the purity assessment of pharmaceutical compounds and synthetic intermediates. nih.gov

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. pensoft.netpensoft.net This involves:

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) column. pensoft.net

Mobile Phase: A polar solvent mixture, commonly consisting of acetonitrile and an aqueous buffer (e.g., phosphate buffer), delivered in an isocratic (constant composition) or gradient (changing composition) mode. pensoft.net

Detection: A UV-Vis detector is suitable for this compound due to the presence of the chromophoric aromatic ring. The detector would be set to a wavelength where the compound exhibits strong absorbance, such as around 254 nm. nih.gov

In an HPLC analysis, a pure sample of this compound would appear as a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as starting materials, by-products, or degradation products. pensoft.net By integrating the area of the main peak and comparing it to the total area of all peaks, the purity of the sample can be calculated as a percentage.

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. semanticscholar.org It is an effective tool for monitoring the progress of a chemical reaction and for determining the final yield of the product.

During the synthesis of this compound, small aliquots can be taken from the reaction mixture over time and analyzed by GC. This allows chemists to track the consumption of reactants and the formation of the product. When coupled with a mass spectrometer (GC-MS), this technique can also help identify any intermediates or side-products formed during the reaction. semanticscholar.orgnih.gov

To determine the reaction yield, an internal standard (a known amount of a non-reacting compound) is added to the reaction mixture before analysis. The peak area of the product is compared to the peak area of the internal standard. This ratio can then be used to calculate the exact amount of this compound produced, allowing for an accurate determination of the reaction yield.

Thin Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. libretexts.orgrjpbcs.com Its application is pivotal in determining the optimal reaction time, ensuring the consumption of starting materials, and verifying the formation of the desired product, such as this compound.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials. libretexts.orgyoutube.com The plate is then developed in a suitable solvent system, and the separated spots are visualized. By observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, the reaction's progress can be effectively tracked. libretexts.orgyoutube.com

For monitoring the synthesis of this compound, a typical TLC setup would involve the following:

Stationary Phase: Silica gel plates are commonly used as the stationary phase due to their polarity. aga-analytical.com.pl

Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the compounds to be separated. For this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate would be appropriate. The ratio can be optimized to achieve good separation between the starting materials and the product.

Visualization: Since this compound contains a chromophore (the benzene (B151609) ring), it can often be visualized under UV light. rjpbcs.com Staining with agents like potassium permanganate or iodine can also be employed for visualization if the compound is not UV-active or for better contrast.

The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given TLC system.

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Rƒ Value (Hexane:Ethyl Acetate 7:3) | Observations |

|---|---|---|

| Starting Material (e.g., 4-Nitrophenylpropanoic acid) | 0.2 | Spot diminishes over time |

| This compound | 0.5 | New spot appears and intensifies |

| Reaction Mixture (Mid-reaction) | 0.2 and 0.5 | Both starting material and product spots are visible |

Note: Rƒ values are indicative and can vary based on the exact experimental conditions.

Advanced Hyphenated Techniques for Comprehensive Analysis

For a more detailed and comprehensive analysis of this compound, advanced hyphenated techniques are employed. nih.govsaspublishers.com These methods combine a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a detection technique, typically mass spectrometry (MS), providing both qualitative and quantitative information about the compound. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. saspublishers.com LC separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and structure through fragmentation patterns. saspublishers.com

A typical LC-MS analysis would involve:

Chromatographic Separation: A reversed-phase column (e.g., C18) is often used, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol (B129727). lcms.czrsc.org

Ionization: Electrospray ionization (ESI) is a common ionization technique for compounds like this compound, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent molecular ion peak. lcms.cz

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. jmchemsci.comjmchemsci.com In GC-MS, the sample is vaporized and separated in a capillary column before being detected by the mass spectrometer. thepharmajournal.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Interpretation |

|---|---|---|---|

| LC-MS | ESI (+) | 194.12 | [M+H]⁺ (Protonated molecule) |